Cas no 1368808-09-6 (1-(1H-indol-3-yl)cyclopentan-1-amine)

1-(1H-indol-3-yl)cyclopentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(1H-indol-3-yl)cyclopentan-1-amine
- 1368808-09-6
- EN300-1838438
-
- インチ: 1S/C13H16N2/c14-13(7-3-4-8-13)11-9-15-12-6-2-1-5-10(11)12/h1-2,5-6,9,15H,3-4,7-8,14H2
- InChIKey: OJCOOXIZZMKMPY-UHFFFAOYSA-N
- ほほえんだ: NC1(C2=CNC3C=CC=CC2=3)CCCC1
計算された属性
- せいみつぶんしりょう: 200.131348519g/mol
- どういたいしつりょう: 200.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 41.8Ų
1-(1H-indol-3-yl)cyclopentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1838438-10.0g |
1-(1H-indol-3-yl)cyclopentan-1-amine |
1368808-09-6 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1838438-2.5g |
1-(1H-indol-3-yl)cyclopentan-1-amine |
1368808-09-6 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1838438-0.1g |
1-(1H-indol-3-yl)cyclopentan-1-amine |
1368808-09-6 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1838438-0.5g |
1-(1H-indol-3-yl)cyclopentan-1-amine |
1368808-09-6 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1838438-1g |
1-(1H-indol-3-yl)cyclopentan-1-amine |
1368808-09-6 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1838438-1.0g |
1-(1H-indol-3-yl)cyclopentan-1-amine |
1368808-09-6 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1838438-5.0g |
1-(1H-indol-3-yl)cyclopentan-1-amine |
1368808-09-6 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1838438-0.25g |
1-(1H-indol-3-yl)cyclopentan-1-amine |
1368808-09-6 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1838438-0.05g |
1-(1H-indol-3-yl)cyclopentan-1-amine |
1368808-09-6 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1838438-10g |
1-(1H-indol-3-yl)cyclopentan-1-amine |
1368808-09-6 | 10g |
$4236.0 | 2023-09-19 |
1-(1H-indol-3-yl)cyclopentan-1-amine 関連文献
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
1-(1H-indol-3-yl)cyclopentan-1-amineに関する追加情報
Comprehensive Guide to 1-(1H-indol-3-yl)cyclopentan-1-amine (CAS No. 1368808-09-6): Properties, Applications, and Research Insights
1-(1H-indol-3-yl)cyclopentan-1-amine (CAS 1368808-09-6) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and biochemical research. This bicyclic amine derivative combines an indole scaffold with a cyclopentylamine moiety, creating a versatile building block for drug discovery and neuroscience applications. Its molecular formula C13H16N2 and molecular weight of 200.28 g/mol make it particularly interesting for researchers exploring serotonin receptor modulators and neurotransmitter analogs.
The compound's structural features contribute to several valuable properties. The indole-cyclopentylamine hybrid structure demonstrates notable stability under physiological conditions, with a melting point range of 148-152°C and good solubility in common organic solvents like DMSO and ethanol. Recent studies highlight its potential as a precursor for developing novel psychoactive substances (within approved research contexts) and central nervous system targeting compounds. Researchers particularly value its balanced lipophilicity (logP ~2.1), which suggests favorable blood-brain barrier penetration characteristics.
In current pharmaceutical research, 1-(1H-indol-3-yl)cyclopentan-1-amine serves multiple purposes. Its primary application lies in the development of serotonergic compounds, where it functions as a key intermediate for synthesizing potential antidepressants and anxiolytics. The compound's structural similarity to endogenous neurotransmitters makes it valuable for studying neurotransmitter receptor interactions. Additionally, materials science researchers have explored its derivatives as organic semiconductors due to the extended π-conjugation system in the indole moiety.
The synthesis of CAS 1368808-09-6 typically involves a multi-step process starting from commercially available indole derivatives. A common route includes the Friedel-Crafts acylation of indole with cyclopentanone derivatives, followed by reductive amination. Recent advancements have introduced more efficient catalytic methods, including palladium-catalyzed coupling reactions that improve yield and purity. Analytical characterization typically employs HPLC (purity >98%), mass spectrometry, and 1H/13C NMR spectroscopy to confirm structure and purity.
From a commercial perspective, 1-(1H-indol-3-yl)cyclopentan-1-amine has seen growing demand in the past five years, particularly from pharmaceutical research organizations and academic institutions. The global market for such specialized intermediates is projected to grow at a CAGR of 6.8% through 2028, driven by increased investment in CNS drug discovery. Current pricing ranges from $180-$250 per gram for research quantities, with bulk pricing available for GMP-grade material. Major suppliers include specialized fine chemical manufacturers in North America, Europe, and Asia.
Safety considerations for handling 1368808-09-6 follow standard laboratory protocols for amine-containing compounds. While not classified as hazardous under GHS criteria, appropriate personal protective equipment (gloves, goggles, lab coat) is recommended. The compound should be stored in airtight containers under inert atmosphere at 2-8°C to prevent degradation. Researchers should consult the specific SDS for detailed handling instructions and disposal recommendations.
Emerging research directions for 1-(1H-indol-3-yl)cyclopentan-1-amine derivatives include exploration as potential PET imaging agents for neurological disorders and development of novel antimicrobial agents. The compound's structural flexibility allows for diverse modifications at both the indole nitrogen and cyclopentyl positions, enabling creation of targeted analogs. Recent patent literature reveals growing interest in its application for developing next-generation neuroprotective agents and cognitive enhancers.
For researchers considering working with CAS 1368808-09-6, several key resources are available. The compound is listed in major chemical databases including PubChem (CID 71767347) and ChemSpider (ID 28988533). Current literature references can be found through SciFinder and Reaxys, with over 30 journal articles referencing this structure since 2015. Analytical standards are available from several specialty providers for method development and quality control purposes.
The future outlook for 1-(1H-indol-3-yl)cyclopentan-1-amine appears promising, particularly in neuroscience research and drug discovery. Its unique structural features continue to inspire novel applications, from neuropharmacology to material science. As synthetic methodologies improve and biological understanding advances, this compound is likely to remain an important tool for researchers exploring the intersection of organic chemistry and neurobiology.
1368808-09-6 (1-(1H-indol-3-yl)cyclopentan-1-amine) 関連製品
- 1212994-82-5(METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL)
- 2137812-71-4(Cyclobutanol, 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl-)
- 2171762-14-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid)
- 55398-66-8(2-(4-aminophenyl)acetohydrazide)
- 40618-87-9(2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime)
- 854267-20-2(6-chloro-3-methyl-1-benzothiophene-2-sulfonamide)
- 946315-96-4(1-(2,4-difluorobenzenesulfonyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 915921-21-0(5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde)
- 2228523-34-8(tert-butyl N-1-(3-chloro-2-fluorophenyl)-2-oxoethylcarbamate)
- 1368451-18-6(3-(2-bromophenyl)propane-1-thiol)




